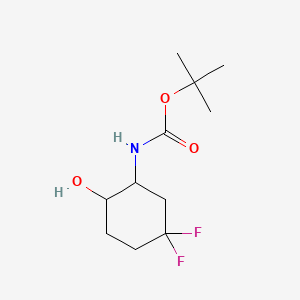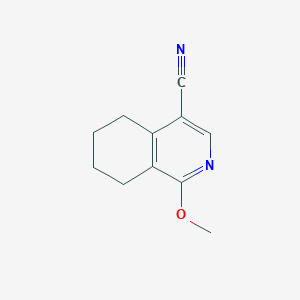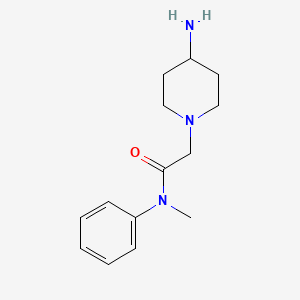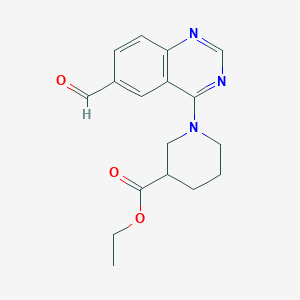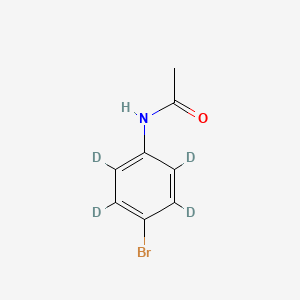
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is a compound that features a bromine atom and four deuterium atoms substituted on a phenyl ring, with an acetamide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide typically involves the bromination of a deuterated phenyl ring followed by acetamidation. One common method includes the following steps:
Bromination: The deuterated phenyl ring is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Acetamidation: The brominated deuterated phenyl ring is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and isotopically labeled compounds for mechanistic studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with specific isotopic compositions.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide depends on its specific application. In biological systems, the deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect. The bromine atom can serve as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks deuterium labeling, making it less useful for isotopic studies.
N-(4-chloro-2,3,5,6-tetradeuterio-phenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)propionamide:
Uniqueness
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is unique due to its specific combination of bromine and deuterium atoms, which provides distinct reactivity and isotopic labeling advantages. This makes it particularly valuable for studies requiring precise isotopic tracing and unique chemical transformations.
Propriétés
Formule moléculaire |
C8H8BrNO |
|---|---|
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
N-(4-bromo-2,3,5,6-tetradeuteriophenyl)acetamide |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D |
Clé InChI |
MSLICLMCQYQNPK-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])Br)[2H] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)
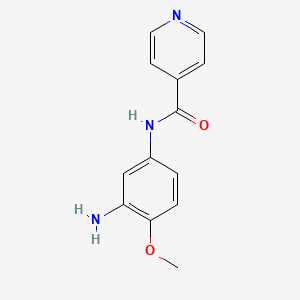

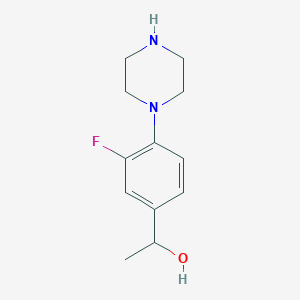
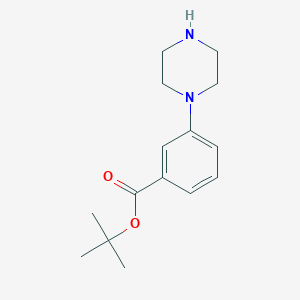
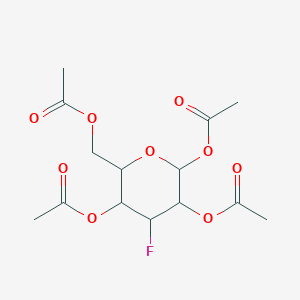


![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)
